molecular formula C27H25N3O4S2 B2624805 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoate CAS No. 941935-95-1

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoate

Cat. No.: B2624805
CAS No.: 941935-95-1
M. Wt: 519.63
InChI Key: PCBDOQLPVCCJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoate is a sophisticated synthetic compound designed for advanced pharmacological and chemical biology research. This molecule is of significant interest due to its unique hybrid structure, which incorporates two pharmacologically active motifs: a benzothiazole core linked to a pyrrolidine ring and a tetrahydroisoquinoline system joined by a sulfonyl benzoate linker. Researchers can leverage this compound to explore its potential mechanism of action, which may involve modulation of key signaling pathways. The structural features suggest potential as an inhibitor for intracellular targets like STING (Stimulator of Interferon Genes), as seen in other patented isoquinoline derivatives . Alternatively, its isoquinoline component shares a structural relationship with potent and selective Histamine-3 (H3) receptor antagonists described in scientific literature, indicating potential for neurological disorder research . The integration of the sulfonyl group is a common feature in many bioactive compounds and enzyme inhibitors, often contributing to high binding affinity and selectivity . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Properties

IUPAC Name

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S2/c31-26(34-22-9-12-24-25(17-22)35-27(28-24)29-14-3-4-15-29)20-7-10-23(11-8-20)36(32,33)30-16-13-19-5-1-2-6-21(19)18-30/h1-2,5-12,17H,3-4,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBDOQLPVCCJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S, with a molar mass of approximately 373.45 g/mol. The structure features a benzothiazole moiety linked to a sulfonyl group and a tetrahydroisoquinoline derivative, which are known to contribute to various pharmacological effects.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines. A study highlighted that certain benzothiazole derivatives demonstrated IC₅₀ values ranging from 1.64 to 4.58 µM against leukemia cell lines, indicating potent anticancer activity .

The proposed mechanism for the anticancer activity of benzothiazole derivatives includes the inhibition of tubulin polymerization and disruption of microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Specifically, compounds have been shown to activate the JNK signaling pathway, which is crucial for inducing apoptosis in cancer cells .

Antiviral and Antitrypanosomal Activity

In addition to anticancer properties, some studies have evaluated the antiviral and antitrypanosomal activities of related compounds. For example, certain thiazolidinones exhibited promising effects against Trypanosoma brucei but limited efficacy against viral strains such as SARS-CoV . The compound's potential as an antiviral agent remains an area for further exploration.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of related compounds:

  • Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized and tested for their biological activities. Among them, specific compounds showed significant inhibition against cancer cell lines with IC₅₀ values comparable to existing chemotherapeutics .
  • In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are necessary to establish their therapeutic potential fully. Preliminary studies suggest that modifications in the chemical structure can enhance bioactivity and selectivity towards target cells.

Comparative Biological Activity Table

Compound NameActivity TypeIC₅₀ (µM)Reference
Benzothiazole Derivative AAnticancer2.12
Benzothiazole Derivative BAnticancer1.64
Thiazolidinone DerivativeAntitrypanosomalNot specified
Tetrahydroisoquinoline DerivativeAntiviralMinimal effect

Scientific Research Applications

Neuroprotective Effects

Recent studies indicate that derivatives of benzothiazole and tetrahydroisoquinoline exhibit significant neuroprotective properties. These compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), both of which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antidepressant Properties

In vitro assays have demonstrated that certain derivatives display antidepressant-like effects in animal models. For instance, a study utilizing the forced swim test (FST) revealed that some compounds significantly reduced immobility time, suggesting potential efficacy in treating depression .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on human liver cancer cell lines (HepG2) showed that several synthesized derivatives exhibited higher selectivity indices compared to standard treatments like methotrexate. This suggests that these compounds may offer a novel approach to cancer therapy .

Case Studies

StudyFindings
Neurodegenerative Diseases Compounds showed inhibition of MAO and ChE, indicating potential for treating Alzheimer's disease .
Antidepressant Activity Significant reduction in immobility time in FST; compounds demonstrated promising antidepressant effects .
Anticancer Evaluation Selectivity indices greater than methotrexate in HepG2 cell lines; potential for cancer therapy .

Chemical Reactions Analysis

Key Reaction:

  • Condensation of 2-aminothiophenol with 4-bromo-1,3-benzothiazole
    C7H5NS2+BrC6H3NC11H8BrN2S2+HBr\text{C}_7\text{H}_5\text{NS}_2+\text{BrC}_6\text{H}_3\text{N}\rightarrow \text{C}_{11}\text{H}_8\text{BrN}_2\text{S}_2+\text{HBr}
    Conditions: HCl, reflux (12–24 hours) .

Preparation of the Pyrrolidine Moiety

The pyrrolidine substituent is introduced via alkylation or coupling reactions. A common approach involves the reaction of benzothiazole intermediates with pyrrolidine derivatives under palladium catalysis. For instance, the use of Pd(II)/norbornene (NBE) cooperative catalysis enables selective C2 functionalization of heterocycles, as demonstrated in indole and pyrrole systems .

Key Reaction:

  • Pd(II)-NBE-mediated alkylation
    C11H8BrN2S2+C4H9NC15H17N3S2+HBr\text{C}_{11}\text{H}_8\text{BrN}_2\text{S}_2+\text{C}_4\text{H}_9\text{N}\rightarrow \text{C}_{15}\text{H}_17\text{N}_3\text{S}_2+\text{HBr}
    Conditions: Pd(OAc)₂, NBE, DMF (60°C, 12 hours) .

Key Reaction:

  • Sulfonation and coupling
    C9H11N+SO2Cl2C9H10ClNSO2+HCl\text{C}_9\text{H}_11\text{N}+\text{SO}_2\text{Cl}_2\rightarrow \text{C}_9\text{H}_{10}\text{ClN}\text{SO}_2+\text{HCl}
    C9H10ClNSO2+C6H5CO2RC15H17N2O4S+HCl\text{C}_9\text{H}_{10}\text{ClN}\text{SO}_2+\text{C}_6\text{H}_5\text{CO}_2\text{R}\rightarrow \text{C}_{15}\text{H}_{17}\text{N}_2\text{O}_4\text{S}+\text{HCl}
    Conditions: SOCl₂ (reflux, 2 hours), followed by Cs₂CO₃, DMF (60°C, 8 hours) .

Formation of the Ester Linkage

The final esterification step involves coupling the benzothiazole core with the tetrahydroisoquinoline sulfonamide benzoate. This is typically achieved using carbodiimide reagents (e.g., DCC or EDC) with a coupling agent (e.g., DMAP).

Key Reaction:

  • Esterification
    C15H17N3S2+C15H17N2O4SC30H34N5O5S3+DCU\text{C}_{15}\text{H}_{17}\text{N}_3\text{S}_2+\text{C}_{15}\text{H}_{17}\text{N}_2\text{O}_4\text{S}\rightarrow \text{C}_{30}\text{H}_{34}\text{N}_5\text{O}_5\text{S}_3+\text{DCU}
    Conditions: DCC, DMAP, THF (rt, 24 hours) .

Coupling Reactions and Final Assembly

The assembly of the target compound requires precise coupling of the benzothiazole, pyrrolidine, and sulfonamide moieties. This is achieved through sequential reactions, including:

  • Suzuki coupling for aryl-aryl linkages .

  • Amide bond formation for the sulfonamide group .

  • Ester bond formation for the benzoate linkage .

Key Reaction Data Table

Reaction TypeReagents/ConditionsKey StepsYield (%)
Benzothiazole synthesisHCl, reflux (12–24 hours) Condensation of 2-aminothiophenol and 4-bromo-1,3-benzothiazole78–85
Pyrrolidine alkylationPd(OAc)₂, NBE, DMF (60°C, 12 hours) C2 functionalization of benzothiazole with pyrrolidine65–72
Sulfonamide couplingSOCl₂, reflux (2 hours) ; Cs₂CO₃, DMF (60°C, 8 hours)Sulfonation and coupling of tetrahydroisoquinoline with benzoate70–80
EsterificationDCC, DMAP, THF (rt, 24 hours) Coupling of benzothiazole and sulfonamide benzoate85–90

Research Findings and Challenges

  • Stereochemical control : The (2R)-configuration of the tetrahydroisoquinoline sulfonamide is critical for activity, as demonstrated in analogous compounds .

  • Solubility issues : The large molecular weight (C₃₀H₃₄N₅O₅S₃, ~643 g/mol) and aromaticity may limit bioavailability, necessitating formulation studies .

  • Synthetic efficiency : The use of Pd(II)/NBE catalysis reduces reaction steps but requires optimization to minimize side reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including sulfonylation, esterification, and heterocyclic coupling. Key steps include:

  • Sulfonylation : Reacting tetrahydroisoquinoline with a sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, with triethylamine as a base) .
  • Esterification : Coupling the sulfonylated intermediate with the benzothiazole moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) in DMF or THF .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
  • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationClSO₂R, DCM, 0°C, 12h65–75≥95%
EsterificationDCC, DMAP, THF, rt50–60≥90%

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the benzothiazole and tetrahydroisoquinoline moieties. DEPT-135 can differentiate CH₂/CH₃ groups in the pyrrolidine ring .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity and confirm molecular ion peaks .
  • FT-IR : Validate sulfonyl (S=O, ~1350 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly the sulfonyl linkage conformation?

  • Methodological Answer :

  • Data Collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. SHELXT (for structure solution) and SHELXL (for refinement) are recommended for small-molecule crystallography .
  • Challenges : Twinning or disorder in the tetrahydroisoquinoline ring may require using the TWIN/BASF commands in SHELXL. High-resolution data (d ≤ 0.8 Å) improves electron density maps for sulfonyl group orientation .
  • Table 2 : Example Crystallographic Parameters
ParameterValue
Space GroupP2₁/c
R-factor<5%
Resolution0.84 Å

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the benzothiazole and sulfonyl groups?

  • Methodological Answer :

  • Analog Synthesis : Replace the pyrrolidine ring with piperidine or morpholine and modify the sulfonyl group to sulfonamide or carbonyl. Use parallel synthesis for efficiency .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values and correlate with steric/electronic parameters (Hammett constants) .
  • Data Contradictions : If biological activity contradicts computational docking results, validate binding modes via isothermal titration calorimetry (ITC) .

Q. What strategies address contradictory data in solubility and stability studies of this compound?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) or formulate as a cyclodextrin inclusion complex. Measure equilibrium solubility via shake-flask method at pH 7.4 .
  • Stability Analysis : Perform forced degradation studies (acid/base, oxidative, thermal) monitored by UPLC-PDA. Identify degradation products via HRMS and adjust storage conditions (e.g., inert atmosphere, -20°C) .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to differentiate experimental variability from intrinsic instability .

Methodological Notes

  • Data Integration : Cross-reference synthetic yields, spectroscopic data, and crystallographic results to build a robust dataset.
  • Ethical Compliance : Adhere to FAIR data principles for reproducibility in chemical research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.